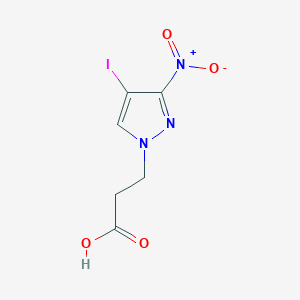

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an iodine atom and a nitro group attached to the pyrazole ring, and a propanoic acid group attached to the 3-position of the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Polypropionate Construction : The research into acyclic polypropionate stereopolyads via double diastereo- and enantioselective crotylation of 1,3-diols highlights an innovative synthetic methodology. This process showcases the utility of related compounds in the simplified synthesis of complex polypropionate structures, demonstrating a high degree of control over stereochemistry (Gao, Han, & Krische, 2011).

Regiospecific Syntheses : The regiospecific syntheses of pyrazolyl propanoic acids, as demonstrated in studies, underscore the precision achievable in the synthesis of such compounds. These syntheses often involve intricate hydrogen bonding and crystallization patterns, offering insights into the structural determinants of regioselectivity (Kumarasinghe, Hruby, & Nichol, 2009).

Energetic Materials Development : Investigations into the synthesis of pyrazole and tetrazole derivatives have led to the development of new energetic materials with high thermal stability and low sensitivity. These materials, including 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and its salts, demonstrate potential for high-performance applications due to their acceptable detonation properties and low sensitivity to impact and friction (Zheng et al., 2020).

Advanced Synthesis Techniques

- Microwave-Assisted Synthesis : The microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides, active as inhibitors of canonical transient receptor potential channels, represents a significant advancement in efficiency and yield. This method dramatically reduces synthesis time from days to minutes, showcasing the potential of microwave-assisted techniques in accelerating the synthesis of pyrazole derivatives (Obermayer, Glasnov, & Kappe, 2011).

Structural and Mechanistic Insights

- NMR Chemical Shift Studies : Research on ^13C NMR chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives provides crucial insights into the electronic structure and reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior and potential applications of pyrazole-based molecules (Cabildo, Claramunt, & Elguero, 1984).

Wirkmechanismus

Target of Action

Similar compounds, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect a variety of pathways, often leading to downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .

Result of Action

Similar compounds have been reported to have a variety of effects, often related to their interaction with their targets .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Biochemische Analyse

Biochemical Properties

It is known that pyrazole derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrazole derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrazole derivatives can exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

Eigenschaften

IUPAC Name |

3-(4-iodo-3-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOGNIVIFIHIEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2922687.png)

![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)

![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)